molecular formula C6H19N4P B1586882 Imino-tris(dimethylamino)phosphorane CAS No. 49778-01-0

Imino-tris(dimethylamino)phosphorane

Cat. No.: B1586882
CAS No.: 49778-01-0
M. Wt: 178.22 g/mol
InChI Key: GKTNLYAAZKKMTQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Imino-tris(dimethylamino)phosphorane can be synthesized from aminotris(dimethylamino)phosphonium chloride. The process involves reacting aminotris(dimethylamino)phosphonium chloride with an aqueous solution of the hydroxide of an alkali metal or alkaline earth metal in the presence of a solvent. The reaction mixture is then heated to remove water, followed by solid-liquid separation and distillation to obtain the final product .

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route, ensuring high purity and yield. The process is optimized for large-scale production by controlling reaction conditions and using efficient separation techniques .

Scientific Research Applications

Imino-tris(dimethylamino)phosphorane has a wide range of applications in scientific research:

Mechanism of Action

Imino-tris(dimethylamino)phosphorane exerts its effects through its strong basicity. It can deprotonate weak acids and facilitate various chemical transformations. The molecular targets and pathways involved include the activation of carborane structures and the catalysis of cyclic carbonate formation .

Properties

IUPAC Name

N-[bis(dimethylamino)phosphinimyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H19N4P/c1-8(2)11(7,9(3)4)10(5)6/h7H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTNLYAAZKKMTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)P(=N)(N(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H19N4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402226
Record name Imino-tris(dimethylamino)phosphorane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49778-01-0
Record name Imino-tris(dimethylamino)phosphorane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Imino-tris(dimethylamino)phosphorane
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Synthesis routes and methods I

Procedure details

In a 5-l reactor fitted with a stirrer, a thermometer and a dropping funnel, 1.60 kg of tetrahydrofuran were weighed, followed by the addition of 250 g (1.16 mol) of aminotris(dimethylamino)phosphonium chloride. The contents were heated to 55° C., at which 2.29 kg of a 5.6 wt. % aqueous solution of barium hydroxide, said solution containing 0.83 mol (equivalent to 1.1 gram equivalents based on the chloride) of barium hydroxide, were added dropwise over 20 minutes. After completion of the dropwise addition, the resulting mixture was stirred at the same temperature for 30 minutes and was then allowed to cool down to room temperature in about 30 minutes. Iminotris(dimethylamino)phosphorane was formed with a reaction yield of 99 mol %.
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aminotris(dimethylamino)phosphonium chloride
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250 g
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1.6 kg
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Synthesis routes and methods II

Procedure details

A process is provided for preparing iminotris(dimethylamino)phosphorane at high purity and high yield from aminotris(dimethylamino)phosphonium chloride. Aminotris(dimethylamino)phosphonium chloride is first reacted with an aqueous solution of the hydroxide of an alkali metal or alkaline earth metal in the presence of a solvent in which the chloride and hydroxide of the alkali metal or alkaline earth metal are sparingly soluble, whereby iminotris(dimethylamino)phosphorane is formed. After water is dissolved off at a temperature of 70° C. or lower from the reaction mixture, solids are removed from the thus-concentrated reaction mixture by solid-liquid separation. The resultant mother liquor is then distilled to obtain iminotris(dimethylamino)phosphorane.
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Aminotris(dimethylamino)phosphonium chloride
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alkali metal
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alkaline earth metal
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chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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